(1S,2S,4R)-1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-ol
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Overview
Description
(1S,2S,4R)-1,4,5,6-tetrachlorobicyclo[221]hept-5-en-2-ol is a complex organic compound characterized by its unique bicyclic structure and multiple chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4R)-1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-ol typically involves the chlorination of a suitable bicyclic precursor. The reaction conditions often require the use of chlorine gas or other chlorinating agents under controlled temperatures and pressures to ensure selective chlorination at the desired positions on the bicyclic framework.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4R)-1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia, leading to the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
(1S,2S,4R)-1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S,4R)-1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Properties
CAS No. |
90254-11-8 |
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Molecular Formula |
C7H6Cl4O |
Molecular Weight |
247.9 g/mol |
IUPAC Name |
(1S,2S,4R)-1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-ol |
InChI |
InChI=1S/C7H6Cl4O/c8-4-5(9)7(11)2-6(4,10)1-3(7)12/h3,12H,1-2H2/t3-,6+,7-/m0/s1 |
InChI Key |
VZOAOSMRYBAPJZ-TYMKMJBOSA-N |
Isomeric SMILES |
C1[C@@H]([C@]2(C[C@]1(C(=C2Cl)Cl)Cl)Cl)O |
Canonical SMILES |
C1C(C2(CC1(C(=C2Cl)Cl)Cl)Cl)O |
Origin of Product |
United States |
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